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Compound of Interest

Compound Name: Concanamycin G

Cat. No.: B15579366

An In-depth Technical Guide to the Biological Activity of Concanamycin G as a Lysosomal
Acidification Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Concanamycin G is a member of the plecomacrolide family of antibiotics, recognized as a
highly potent inhibitor of lysosomal acidification. Its primary mechanism of action is the specific
and high-affinity inhibition of the Vacuolar-type H+-ATPase (V-ATPase), a proton pump
essential for acidifying various intracellular organelles, including lysosomes. By binding to the
Vo subunit of this enzyme, Concanamycin G effectively blocks proton translocation, leading to
an increase in lysosomal pH. This disruption has profound consequences on cellular processes
that depend on lysosomal degradative function, most notably autophagy, where it blocks the
final flux and degradation stages. Furthermore, as the V-ATPase is a critical component of the
nutrient-sensing machinery that activates the mechanistic Target of Rapamycin Complex 1
(mTORC1) at the lysosomal surface, its inhibition by Concanamycin G leads to the modulation
of this key signaling pathway. This technical guide provides a comprehensive overview of
Concanamycin G's mechanism of action, quantitative activity, impact on cellular pathways,
and detailed protocols for its study.

Introduction to Lysosomal Acidification and
Concanamycins
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The lysosome is a critical cellular organelle responsible for the degradation and recycling of
macromolecules and damaged organelles. Its potent hydrolytic enzymes function optimally
within an acidic luminal environment, typically maintained at a pH of 4.5-5.0. This acidic interior
is established and maintained by the Vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent
proton pump that translocates protons from the cytosol into the lysosomal lumen.

The concanamycins are a family of macrolide antibiotics first isolated from Streptomyces
species.[1] This family includes several analogues, such as Concanamycins A, B, C, D, E, F,
and G. These compounds are potent and highly specific inhibitors of V-ATPases.[2][3]
Concanamycin G, along with its analogues, has been identified as an effective inhibitor of the
acidification of rat liver lysosomes at nanomolar to sub-nanomolar concentrations.

Mechanism of Action: Specific Inhibition of V-
ATPase

The V-ATPase is a large, multi-subunit protein complex composed of two main domains: a
peripheral V1 domain responsible for ATP hydrolysis and an integral membrane Vo domain that
forms the proton-translocating channel.[4] The inhibitory action of the concanamycin family is
directed at the Vo domain.

Studies have demonstrated that concanamycins bind specifically to subunit c (a proteolipid) of
the Vo complex.[5][6] This binding event physically obstructs the proton channel, thereby
preventing the translocation of H+ ions across the lysosomal membrane, even as the V1
domain may continue to hydrolyze ATP. This action effectively uncouples proton pumping from
ATP hydrolysis, leading to a rapid increase in the luminal pH of the lysosome and other V-
ATPase-containing organelles.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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